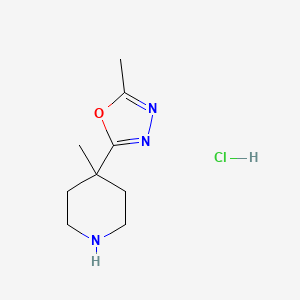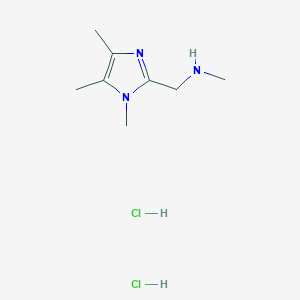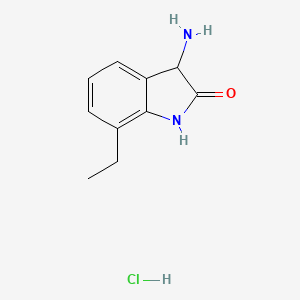![molecular formula C10H11Cl3N2S B1397005 ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride CAS No. 1332530-68-3](/img/structure/B1397005.png)
([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride
Übersicht
Beschreibung
The compound “([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is part of a larger structure that includes a chlorophenyl group and a methylamine group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2S.2ClH/c12-10-4-2-1-3-9 (10)11-14-8 (5-6-13)7-15-11;;/h1-4,7H,5-6,13H2;2*1H . This indicates the presence of a thiazole ring, a chlorophenyl group, and a methylamine group in the structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 311.66 . It is a powder at room temperature . Other physical and chemical properties are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : A study by Kaya et al. (2016) explored the corrosion inhibition performances of thiazole derivatives, including compounds similar to ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride, on iron. Using quantum chemical parameters and molecular dynamics simulations, the study provided insights into the interaction strengths between metal surfaces and these molecules (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, Saracoglu, 2016).
Synthesis and Antimicrobial Evaluation : Kubba and Rahim (2018) focused on the synthesis of 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives, closely related to your compound of interest. The study evaluated their antimicrobial activity against various bacteria and fungi, finding moderate to high effectiveness in certain cases (Kubba, Rahim, 2018).
Biological Evaluation as Anti-Inflammatory Agents : Suh et al. (2012) conducted a biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, including compounds structurally related to your chemical of interest. These compounds showed potential as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory diseases (Suh, Yum, Cheon, Cho, 2012).
Gold Nanoparticles Stabilization for Drug Transport : Asela et al. (2017) investigated using 2-amino-4-(4-chlorophenyl)thiazole, a similar compound, for stabilizing gold nanoparticles in a novel drug transport system. The study emphasized the potential for improving drug delivery using such complexes (Asela, Noyong, Simon, Andrades-Lagos, Campanini-Salinas, Vásquez-Velásquez, Kogan, Yutronic, Sierpe, 2017).
Antifungal and Antibacterial Agents Synthesis : Narayana et al. (2007) synthesized novel thiazole compounds, including 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, and tested them for antifungal and antibacterial activities. The results showed excellent efficacy against various microorganisms (Narayana, Vijaya Raj, Ashalatha, Kumari, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.2ClH/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTUITIHCLDFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



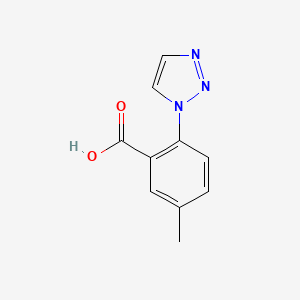


![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)
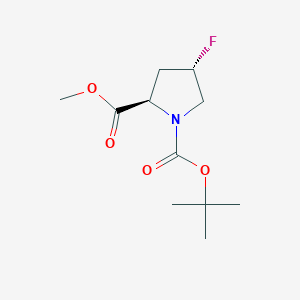
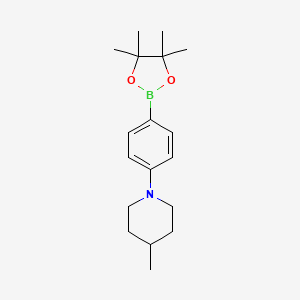
![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)
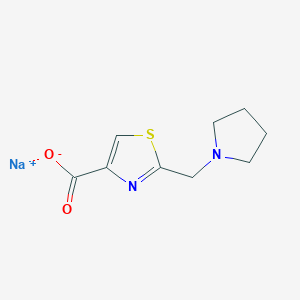
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)
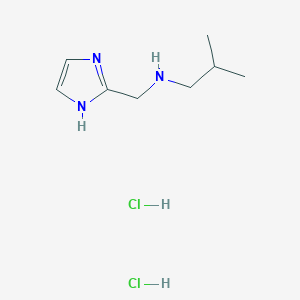
![1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396940.png)
